N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide

Description

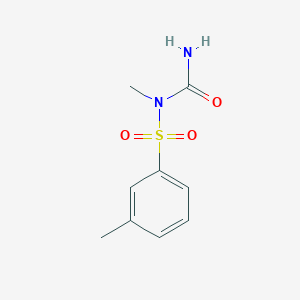

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a carbamoyl group (-NH-C(O)-NH₂), and two methyl groups at the N and 3-positions. Sulfonamides are widely studied for their pharmacological relevance, particularly as enzyme inhibitors or antimicrobial agents .

Properties

CAS No. |

646068-96-4 |

|---|---|

Molecular Formula |

C9H12N2O3S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

1-methyl-1-(3-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C9H12N2O3S/c1-7-4-3-5-8(6-7)15(13,14)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12) |

InChI Key |

QLJQSVQBMLSUAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N(C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Sulfonyl Chlorides with Amides

One common method for synthesizing N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide is through the reaction of a sulfonyl chloride with an amide. The general reaction scheme can be summarized as follows:

$$

\text{R-SO}2\text{Cl} + \text{R'}\text{NH}2 \rightarrow \text{R-SO}_2\text{NR'} + \text{HCl}

$$

Solvent : Typically conducted in an inert aprotic solvent such as dichloromethane or acetonitrile.

Temperature : Reactions are generally carried out at room temperature to moderate heating (up to 50°C).

Method 2: Coupling of Carbamates with Sulfonamides

Another effective method involves the coupling of a carbamate with a sulfonamide derivative:

$$

\text{R-C(O)NR'} + \text{R''-SO}2\text{NH}2 \rightarrow \text{R-C(O)NHR''} + \text{R'-SO}2\text{NH}2

$$

Catalysts : The use of coupling agents such as DCC (dicyclohexylcarbodiimide) can facilitate the reaction.

Temperature : Typically performed at elevated temperatures (60°C - 80°C) to drive the reaction to completion.

Method 3: Direct Amidation

Direct amidation of sulfonic acids with amines can also yield this compound:

$$

\text{R-SO}3\text{H} + \text{R'}\text{NH}2 \rightarrow \text{R-SO}2\text{NR'} + \text{H}2\text{O}

$$

Solvent : Aqueous or organic solvents may be used based on solubility.

Temperature : Room temperature to reflux conditions may apply depending on the specific reactants.

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method 1 | Sulfonyl Chloride + Amine | Dichloromethane, RT | 70-85% |

| Method 2 | Carbamate + Sulfonamide | DCC, 60-80°C | 75-90% |

| Method 3 | Sulfonic Acid + Amine | Aqueous/Organic, RT-Reflux | 60-80% |

Research has demonstrated that the choice of solvent and reaction conditions significantly affects the yield and purity of this compound. For instance, using polar aprotic solvents tends to enhance solubility and reactivity, leading to higher yields. Additionally, employing coupling agents such as DCC has been shown to improve reaction efficiency by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Explored for its antibacterial properties and potential use in drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This inhibition disrupts the bacterial growth and replication process .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other substituted benzene sulfonamides. Key analogs include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Br) increase molecular weight and may reduce solubility, while electron-donating groups (e.g., -NH₂) improve solubility and reactivity .

- Bioactivity : The 2-fluoro analog shows direct relevance in antiviral research, likely due to enhanced binding to viral enzymes .

Physical and Chemical Properties

- Melting Points : Carbamoyl-containing derivatives (e.g., N-Carbamoyl-N'-benzoyl-S-methylisothiourea) exhibit melting points between 141–145°C, influenced by hydrogen bonding from amide groups . In contrast, brominated sulfonamides lack reported melting points, possibly due to lower crystallinity .

- Spectral Data :

Biological Activity

N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide compound characterized by a carbamoyl group and a dimethyl substituent on a benzene ring. This unique structure contributes to its biological activity, particularly in medicinal chemistry and agriculture. The following sections detail its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The synthesis of this compound can be achieved through several methods, including:

- Direct sulfonation of the corresponding amine.

- Carbamoylation of the sulfonamide derivative.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Inhibition of Enzymes

Research indicates that this compound may interact with enzymes involved in folic acid metabolism, potentially acting as an inhibitor or modulator in various biochemical pathways. Preliminary studies suggest it may exhibit significant binding affinity to target proteins relevant to its biological effects.

Comparative Activity with Other Sulfonamides

To better understand the biological profile of this compound, it is beneficial to compare it with other structurally similar compounds. The following table summarizes key compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Carbamoyl-4-methylbenzenesulfonamide | Carbamoyl group on 4-methyl | Potentially different biological activity |

| N-Ethyl-3-methylbenzenesulfonamide | Ethyl group instead of dimethyl | Variation in solubility and reactivity |

| N-Carbamoyl-N-methylbenzenesulfonamide | Methylated nitrogen | Different pharmacokinetic properties |

| 4-Fluoro-N-methylbenzenesulfonamide | Fluorine substituent | Enhanced lipophilicity and potential bioactivity |

This comparison highlights the diversity within the sulfonamide class and emphasizes how structural modifications can influence biological activity.

Acetylcholinesterase Inhibition

A study explored a series of sulfonamide derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although this compound was not specifically tested in this study, related compounds showed strong preferential inhibition of BChE with selectivity indices significantly higher than rivastigmine, a clinically used drug for Alzheimer's disease . These findings suggest that similar sulfonamides could hold promise as therapeutic agents targeting cholinergic pathways.

Carbonic Anhydrase Inhibition

Another investigation focused on the inhibitory effects of sulfonamides on carbonic anhydrase (CA) isoforms. Compounds designed to modify the sulfonamide structure exhibited varying levels of inhibitory activity against CA IX and CA XII. This study demonstrated that certain modifications could enhance the selectivity and potency of sulfonamides as cancer therapeutics . The results indicated that compounds with specific structural features could significantly reduce cell viability in cancer cell lines expressing these isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.